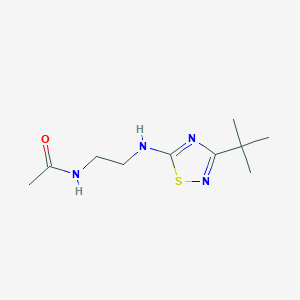![molecular formula C7H12O B14893216 (1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14893216.png)
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structure. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for para-disubstituted benzene rings. The bicyclo[1.1.1]pentane scaffold is known for its ability to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-bicyclo[111]pentanyl)methanol typically involves the use of [111]propellane as a key intermediate One common method is the radical addition of methyl radicals to [11This process can be achieved through photochemical reactions or transition-metal-free multi-component approaches .
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including (1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol, often involves flow photochemical addition of propellane to various reagents. This method allows for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a short period .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives of the bicyclo[1.1.1]pentane core .
Scientific Research Applications
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a bioisostere in drug design.
Biology: The compound’s unique structure allows it to interact with biological targets in novel ways, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Its potential as a drug candidate is being explored due to its ability to improve the pharmacokinetic properties of therapeutic agents.
Industry: The compound is used in the development of new materials, such as liquid crystals and molecular rods.
Mechanism of Action
The mechanism by which (1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which lacks the hydroxymethyl group.
Cubane: Another highly strained bicyclic compound used as a bioisostere.
Adamantane: A tricyclic compound with similar applications in medicinal chemistry.
Uniqueness
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol is unique due to its combination of the bicyclo[1.1.1]pentane core and the hydroxymethyl group. This combination provides a balance of rigidity and functional versatility, making it a valuable scaffold in drug design and other applications .
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(1-methyl-2-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C7H12O/c1-7-2-5(3-7)6(7)4-8/h5-6,8H,2-4H2,1H3 |
InChI Key |
BNNBBONIKVJSDF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






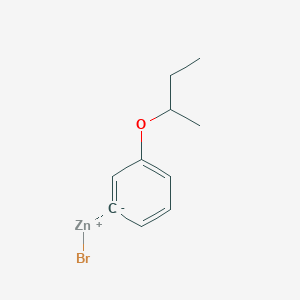
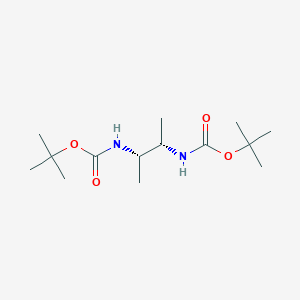
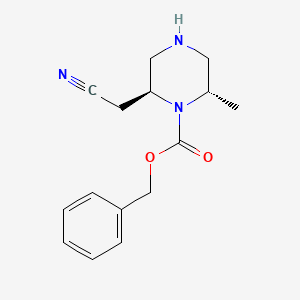
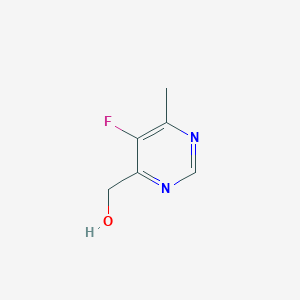
![2-(1,3-benzodioxol-5-yl)-6-(3-bromophenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14893161.png)
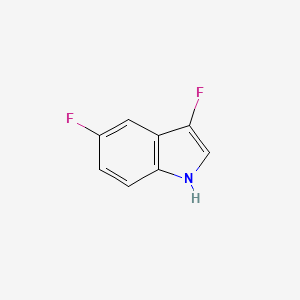
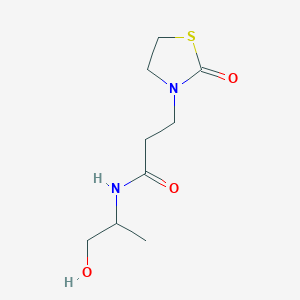
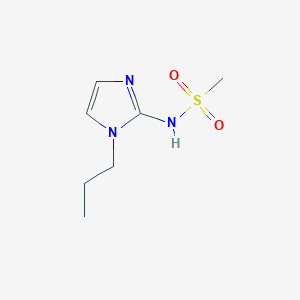
![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
